- Preparation of (2-(1H-imidazol-4-yl)phenyl)methanol, China, , ,
Cas no 96797-15-8 (4-iodo-1-(triphenylmethyl)-1H-imidazole)
96797-15-8 structure
Product Name:4-iodo-1-(triphenylmethyl)-1H-imidazole
Numéro CAS:96797-15-8
Le MF:C22H17IN2
Mégawatts:436.288257360458
MDL:MFCD02179542
CID:61864
PubChem ID:253660165
Update Time:2025-11-02
4-iodo-1-(triphenylmethyl)-1H-imidazole Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Iodo-1-tritylimidazole
- 4-Iodo-1-trityl-1H-imidazole
- 4-Iodo-1-(triphenylmethyl)imidazole
- N-trityl-4(5)-iodoimidazole
- 1-trityl-4-iodoimidazole
- 4-iodo-1-triphenylmethyl-1H-imidazole
- 4-Iodo-1-trityl-imidazole
- n1-trityl-4-iodoimidazole
- N-trityl-4-iodo-imidazole
- 4-iodo-1-(triphenylmethyl)-1H-imidazole
- DXJZJYPLPZEYBH-UHFFFAOYSA-N
- 1H-IMIDAZOLE, 4-IODO-1-(TRIPHENYLMETHYL)-
- PubChem8995
- 4-iodo-l-tritylimidazole
- 4-iodo-l-trityl-1H-imidazole
- 1-Trityl-4-io
- 4-Iodo-1-(triphenylmethyl)-1H-imidazole (ACI)
- 1-(Triphenylmethyl)-4-iodoimidazole
- 96797-15-8
- SY004443
- J-515545
- BCP17286
- I0890
- MFCD02179542
- CS-W008877
- AB11334
- Imidazole, 4-iodo-1-triphenylmethyl-
- AS-18627
- DB-001728
- 4-Iodo-1-trityl-1H-imidazole #
- (4-Iodo-1H-imidazol-1-yl)triphenylmethane
- 4-Iodo-1-(triphenylmethyl)-1H-imidazole; 1-(Triphenylmethyl)-4-iodoimidazole; 1-Trityl-4-iodoimidazole; 4-Iodo-1-trityl-1H-imidazole;
- 4-iodo-1-trityl-1 H-imidazole
- 4-Iodo-1-trityl-1H-imidazole, AldrichCPR
- 4-iodo-1-triphenylmethylimidazole
- DTXSID50347139
- SCHEMBL314095
- AKOS000278301
- 1-(2-benzhydrylphenyl)-4-iodo-imidazole
- AC-3338
-
- MDL: MFCD02179542
- Piscine à noyau: 1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
- La clé Inchi: DXJZJYPLPZEYBH-UHFFFAOYSA-N
- Sourire: IC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=N1
Propriétés calculées
- Qualité précise: 436.04400
- Masse isotopique unique: 436.044
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 4
- Complexité: 363
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 17.8
- Le xlogp3: 5.5
Propriétés expérimentales
- Couleur / forme: No data available
- Dense: 1.4
- Point de fusion: 221.0 to 225.0 deg-C
- Point d'ébullition: 509.7°C at 760 mmHg
- Point d'éclair: 262℃
- Indice de réfraction: 1.653
- Le PSA: 17.82000
- Le LogP: 5.32790
4-iodo-1-(triphenylmethyl)-1H-imidazole Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S24/25
-
Identification des marchandises dangereuses:
- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C
- Terminologie du risque:R36/37/38
4-iodo-1-(triphenylmethyl)-1H-imidazole Données douanières
- Code HS:2933290090
- Données douanières:
Code douanier chinois:
29332909090Résumé:
29332909090. Autres composés possédant structurellement un cycle Imidazole non condensé. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
29332909090. Autres composés contenant un cycle Imidazole non épaissi (hydrogéné ou non) dans la structure. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
4-iodo-1-(triphenylmethyl)-1H-imidazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I122735-1g |
4-iodo-1-(triphenylmethyl)-1H-imidazole |
96797-15-8 | 98% | 1g |
¥52.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I122735-5g |
4-iodo-1-(triphenylmethyl)-1H-imidazole |
96797-15-8 | 98% | 5g |
¥113.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I122735-25g |
4-iodo-1-(triphenylmethyl)-1H-imidazole |
96797-15-8 | 98% | 25g |
¥507.90 | 2023-09-02 | |
| Fluorochem | 019056-1g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 95% | 1g |
£14.00 | 2022-02-28 | |
| Fluorochem | 019056-5g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 95% | 5g |
£44.00 | 2022-02-28 | |
| Fluorochem | 019056-10g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 95% | 10g |
£78.00 | 2022-02-28 | |
| Fluorochem | 019056-25g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 95% | 25g |
£156.00 | 2022-02-28 | |
| Alichem | A069003255-25g |
4-Iodo-1-trityl-1H-imidazole |
96797-15-8 | 97% | 25g |
$304.88 | 2023-08-31 | |
| Alichem | A069003255-100g |
4-Iodo-1-trityl-1H-imidazole |
96797-15-8 | 97% | 100g |
$784.40 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0890-5G |
4-Iodo-1-(triphenylmethyl)imidazole |
96797-15-8 | >98.0%(T)(HPLC) | 5g |
¥90.00 | 2024-04-15 |
4-iodo-1-(triphenylmethyl)-1H-imidazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 22 h, 20 - 25 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, 20 °C
Référence
- Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies, European Journal of Medicinal Chemistry, 2017, 140, 293-304
Méthode de production 3
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C
1.2 16 h, rt
1.2 16 h, rt
Référence
- Preparation of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (IDO) antagonists for the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Potassium triiodide Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: 1-Butanol ; 36 h, rt
1.3 Reagents: Triethylamine Solvents: Dimethylformamide
1.2 Reagents: Sodium sulfite Solvents: 1-Butanol ; 36 h, rt
1.3 Reagents: Triethylamine Solvents: Dimethylformamide
Référence
- Azido and desamino analogs of the marine natural product oroidin, Zeitschrift fuer Naturforschung, 2023, 78(3-4), 181-187
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 14 h, rt
1.2 Solvents: Water ; 20 min, rt
1.2 Solvents: Water ; 20 min, rt
Référence
- Preparation of nitrogen-containing heteroaryl compounds as autotaxin inhibitors, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1.5 h, reflux; cooled
Référence
- 4-Benzyl-1H-imidazoles with Oxazoline Termini as Histamine H3 Receptor Agonists, Journal of Medicinal Chemistry, 2008, 51(10), 2944-2953
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt; 24 h, rt
Référence
- Imidazoisoindole compound as IDO1 inhibitor, and preparing method and application thereof, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C
Référence
- Preparation of aralkyl-imidazoles as aldosterone synthase inhibitors, Japan, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C
Référence
- Preparation of radioactive halogen-labeled 1-benzyl-1H-imidazole compounds as diagnostic imaging agents, Japan, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C
Référence
- Preparation of substituted 1-benzyl-1H-imidazole derivatives as aldosterone synthase inhibitors, Japan, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 48 h, rt
Référence
- Preparation of macrolide pyridyl substituted erythromycin ketolide analogs as antibiotics, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 24 h, rt
Référence
- Preparation of C12 modified erythromycin macrolides and ketolides having antibacterial activity, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylacetamide ; rt → 0 °C; 0 °C; 0 °C → rt; 48 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of heteroarylmorpholinyltriazine derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 48 h, rt
Référence
- Preparation of fused imidazole compounds as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; rt; 1 h, 70 °C
Référence
- Preparation of imidazo-pyrrolo-pyridinyl derivatives as IDO and TDO inhibitors for the treatment of IDO - and TDO - mediated diseases, United Kingdom, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 3 h, 70 °C
Référence
- 6,7-heterocyclic fused 5H-pyrrolo[1,2-c]imidazole derivatives and their use as indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TD02) modulators, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 20 °C
Référence
- Design and synthesis of indoleamine 2,3- Dioxygenase 1 inhibitors and evaluation of their use as anti-tumor agents, Molecules, 2019, 24(11),
Méthode de production 18
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; overnight, rt → 80 °C
Référence
- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
4-iodo-1-(triphenylmethyl)-1H-imidazole Raw materials
4-iodo-1-(triphenylmethyl)-1H-imidazole Preparation Products
4-iodo-1-(triphenylmethyl)-1H-imidazole Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:96797-15-8)4-iodo-1-(triphenylmethyl)-1H-imidazole
Numéro de commande:A845637
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:06
Prix ($):158.0
Courriel:sales@amadischem.com
4-iodo-1-(triphenylmethyl)-1H-imidazole Littérature connexe
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
96797-15-8 (4-iodo-1-(triphenylmethyl)-1H-imidazole) Produits connexes
- 67478-46-0(2-Iodo-1-trityl-1H-imidazole)
- 536760-32-4(1-Benzyl-4-iodoimidazole)
- 67478-52-8(Lithium, [1-(triphenylmethyl)-1H-imidazol-2-yl]-)
- 959034-55-0(Imidazole, 4,5-diiodo-1-triphenylmethyl-)
- 881178-65-0(1H-IMIDAZOLE, 4,5-DIIODO-1-(1-PHENYLETHYL)-)
- 15469-97-3(1-Tritylimidazole)
- 157255-72-6(4-Iodo-2-methyl-1-trityl-1H-imidazole)
- 105013-88-5(1H-Imidazole, 2-fluoro-4-iodo-1-(triphenylmethyl)-)
- 583-61-9(2,3-Dimethylpyridine)
- 191544-97-5(5-iodo-1-(triphenylmethyl)-1H-imidazole)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96797-15-8)4-iodo-1-(triphenylmethyl)-1H-imidazole
Pureté:99%
Quantité:100g
Prix ($):158.0